O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate
Overview
Description
O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate typically involves the reaction of β-dimethylaminopropiophenone hydrochlorides with potassium xanthate. This reaction proceeds through the exchange decomposition mechanism, resulting in the formation of the desired compound . The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another group, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymeric materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of various chemicals and materials, including stabilizers for plastics and other polymers.
Mechanism of Action
The mechanism by which O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate exerts its effects involves its interaction with specific molecular targets. The compound can react with cumene hydroperoxide, forming intermediate products that decompose the hydroperoxide, thereby terminating oxidation chains . This mechanism highlights its role as a stabilizer in preventing the degradation of materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate is unique due to its dual presence of sulfur and oxygen atoms, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring robust stabilization against oxidative degradation.
Properties
IUPAC Name |
O-ethyl [(Z)-3-oxo-3-phenylprop-1-enyl]sulfanylmethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S2/c1-2-14-12(15)16-9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPGGUPYCLNOM-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC=CC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=S)S/C=C\C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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